molecular formula C18H14Cl2N2O2 B3473907 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B3473907
M. Wt: 361.2 g/mol
InChI Key: IEMFLACBSGWUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione: shares structural similarities with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and dimethylphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-(3,4-dimethylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-10-7-8-12(9-11(10)2)21-16-15(20)17(23)22(18(16)24)14-6-4-3-5-13(14)19/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFLACBSGWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.